molecular formula C26H20O B12584364 1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene CAS No. 646450-13-7

1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene

Cat. No.: B12584364
CAS No.: 646450-13-7
M. Wt: 348.4 g/mol
InChI Key: KMYKSPTUJCKLLU-UHFFFAOYSA-N
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Description

1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene is a chemical compound that features a pyrene moiety linked to a phenylprop-2-en-1-yl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene typically involves the reaction of pyrene with 3-phenylprop-2-en-1-ol in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Potassium hydroxide or sodium hydroxide

    Catalyst: Palladium or copper-based catalysts

    Solvent: Organic solvents such as toluene or dimethylformamide (DMF)

    Temperature: Elevated temperatures ranging from 80°C to 120°C

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and leading to potential anti-cancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1-(3-phenylprop-2-enyl)oxy-1-silacyclobutane
  • 2-{[(3-Phenyl-2-propyn-1-yl)oxy]methyl}oxirane
  • (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide

Uniqueness

1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene is unique due to its combination of a pyrene moiety and a phenylprop-2-en-1-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

646450-13-7

Molecular Formula

C26H20O

Molecular Weight

348.4 g/mol

IUPAC Name

1-(3-phenylprop-2-enoxymethyl)pyrene

InChI

InChI=1S/C26H20O/c1-2-6-19(7-3-1)8-5-17-27-18-23-14-13-22-12-11-20-9-4-10-21-15-16-24(23)26(22)25(20)21/h1-16H,17-18H2

InChI Key

KMYKSPTUJCKLLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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